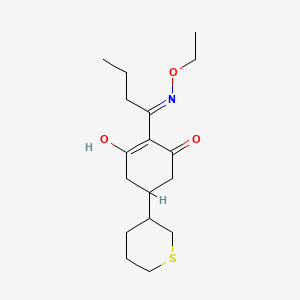

cycloxydim (ISO); 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

101205-02-1 |

|---|---|

Molecular Formula |

C17H27NO3S |

Molecular Weight |

325.5 g/mol |

IUPAC Name |

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14- |

InChI Key |

GGWHBJGBERXSLL-JXAWBTAJSA-N |

Isomeric SMILES |

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O |

Canonical SMILES |

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517; |

Origin of Product |

United States |

Foundational & Exploratory

cycloxydim mechanism of action on acetyl-CoA carboxylase

An In-depth Technical Guide on the Core Mechanism of Action of Cycloxydim on Acetyl-CoA Carboxylase

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione (CHD) chemical class, often referred to as "DIMs".[1][2] Its primary mode of action is the potent and specific inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in plant metabolism.[3][4] This inhibition disrupts the de novo biosynthesis of fatty acids, which are essential components for building cell membranes and storing energy.[3][5] The subsequent depletion of lipids leads to a cessation of growth, particularly in meristematic regions, and ultimately results in the death of susceptible grass species.[6][7] This guide provides a detailed examination of the biochemical interaction between cycloxydim and ACCase, the basis for its herbicidal selectivity, quantitative inhibition data, and the experimental protocols used to characterize this mechanism.

Introduction to Acetyl-CoA Carboxylase (ACCase)

Acetyl-CoA Carboxylase (ACCase; EC 6.4.1.2) is a biotin-dependent enzyme that catalyzes the first committed and rate-limiting step in the biosynthesis of fatty acids.[8][9][10] This two-step reaction involves the ATP-dependent carboxylation of a biotin prosthetic group, followed by the transfer of the activated carboxyl group to acetyl-CoA, forming malonyl-CoA.

Plants possess two distinct structural forms of ACCase, segregated by cellular compartment:

-

Heteromeric (Prokaryotic-type) ACCase: Found in the plastids of most dicotyledonous (broadleaf) plants and some monocots.[8][11] It is composed of four distinct subunits that are encoded by separate genes: biotin carboxylase (BC), biotin carboxyl carrier protein (BCCP), and the α and β subunits of carboxyltransferase (CT).[12]

-

Homomeric (Eukaryotic-type) ACCase: This form is a large, multifunctional polypeptide containing all three functional domains (BC, BCCP, and CT) on a single protein.[8][9] In most plants, this form is located in the cytosol where it is involved in the synthesis of very long-chain fatty acids and secondary metabolites like flavonoids.[12] Crucially, in the grass family (Poaceae), the homomeric form is also found in the plastids, where it is responsible for de novo fatty acid synthesis.[8][13]

This structural difference in the plastidial ACCase between grasses and other plants is the fundamental basis for the selectivity of cycloxydim and other graminicides.

Cycloxydim's Mechanism of Inhibition

Cycloxydim exerts its herbicidal effect by specifically targeting the homomeric, plastidic ACCase found in grasses.[13] The molecular mechanism is characterized by the following key features:

-

Target Domain: Cycloxydim binds to the carboxyltransferase (CT) domain of the ACCase enzyme.[14][15][16] This binding action physically obstructs the active site.

-

Inhibition of Transcarboxylation: By binding to the CT domain, cycloxydim prevents the transfer of the carboxyl group from the biotin carrier to acetyl-CoA.[6][14][16] Studies on related CHD and aryloxyphenoxypropionate (FOP) herbicides show they act as non-competitive inhibitors with respect to ATP and bicarbonate, but are competitive inhibitors with the acetyl-CoA substrate.[16][17] This kinetic profile confirms that the herbicidal action occurs at the second partial reaction (transcarboxylation) of the enzyme.

-

Reversible Binding: The inhibition of ACCase by CHD herbicides is reversible.[17]

The consequence of this enzymatic block is the rapid depletion of malonyl-CoA, halting the production of fatty acids required for the formation of glycerolipids and new membranes, which is fatal to the plant.[5][6]

Figure 1: Mechanism of cycloxydim action on ACCase.

Basis of Selectivity

The selectivity of cycloxydim as a graminicide is a direct result of the structural differences in the ACCase enzyme between grass weeds and broadleaf crops:

-

Susceptible Grasses (Monocots): Possess the homomeric, eukaryotic-type ACCase in their plastids. This form is highly sensitive to inhibition by cycloxydim.[13]

-

Tolerant Broadleaf Plants (Dicots): Utilize the heteromeric, prokaryotic-type ACCase in their plastids. This multi-subunit enzyme is structurally different and insensitive to cycloxydim and other DIM and FOP herbicides.[6] While dicots also have a homomeric ACCase in their cytosol, it is significantly less sensitive to these herbicides.[14]

This target-site difference allows cycloxydim to control grass weeds effectively within broadleaf crops like soybean, canola, and sugar beet.

References

- 1. Frontiers | Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors [frontiersin.org]

- 2. Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. Cycloxydim (Ref: BAS 517H) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. tandfonline.com [tandfonline.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. An Isoleucine Residue within the Carboxyl-Transferase Domain of Multidomain Acetyl-Coenzyme A Carboxylase Is a Major Determinant of Sensitivity to Aryloxyphenoxypropionate But Not to Cyclohexanedione Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Impact of a Novel W2027L Mutation and Non-Target Site Resistance on Acetyl-CoA Carboxylase-Inhibiting Herbicides in a French Lolium multiflorum Population - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. experts.umn.edu [experts.umn.edu]

An In-Depth Technical Guide to the Chemical Synthesis of 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one (Clethodim)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis process for 2-(N-ethoxybutanimidoyl)-3-hydroxy-5-(tetrahydro-2H-thiopyran-3-yl)cyclohex-2-en-1-one, a selective post-emergence cyclohexenone herbicide commonly known as Clethodim. This document details the multi-step synthesis, including the preparation of key intermediates and the final condensation reaction, supported by experimental protocols and quantitative data.

Introduction

Clethodim is a widely used herbicide effective against annual and perennial grasses in various broadleaf crops.[1] Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. The chemical synthesis of Clethodim is a multi-step process that involves the construction of a substituted cyclohexenone core followed by the introduction of the oxime ether side chain. This guide will focus on a common and well-documented synthetic route.

Overall Synthesis Workflow

The synthesis of Clethodim can be broadly divided into three main stages:

-

Synthesis of the key intermediate 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione.

-

Synthesis of the key intermediate O-(3-chloro-2-propenyl)hydroxylamine.

-

Condensation of the two intermediates to form Clethodim.

The following diagram illustrates the logical relationship between the key stages of the synthesis process.

Caption: Overall workflow for the synthesis of Clethodim.

Experimental Protocols and Data

This section provides detailed experimental methodologies for the key steps in the synthesis of Clethodim, with quantitative data summarized in tables for clarity.

Stage 1: Synthesis of 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

This stage involves the formation of the core cyclohexanedione ring structure.

Step 1: Synthesis of Ethylthio Heptenone

-

Reaction Description: An addition reaction is carried out between ethanethiol and crotonaldehyde. The resulting product is then reacted with ethyl acetoacetate in the presence of a base to form ethylthio heptenone.[2]

-

Experimental Protocol:

-

In an addition reaction vessel, charge ethanethiol and crotonaldehyde and stir at normal temperature and pressure.[2]

-

In a separate reaction kettle, add ethyl acetoacetate and an alkali lye.

-

Transfer the product from the first step to the kettle containing ethyl acetoacetate.

-

Stir the mixture and raise the temperature to 60-80°C.[3]

-

Maintain the reaction at this temperature for 8-12 hours.[3]

-

After the reaction is complete, add a mixture of toluene and water and allow the layers to separate.

-

The organic layer containing the ethylthio heptenone is carried forward to the next step.[2]

-

| Parameter | Value | Reference |

| Reactants | Ethanethiol, Crotonaldehyde, Ethyl Acetoacetate | [2] |

| Solvent | Toluene, Water | [2] |

| Temperature | 60-80°C | [3] |

| Reaction Time | 8-12 hours | [3] |

Step 2: Cyclization to form 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione

-

Reaction Description: The ethylthio heptenone is reacted with diethyl malonate in the presence of a base to form a cyclocomplex, which is then hydrolyzed and decarboxylated to yield the final cyclohexanedione intermediate.

-

Experimental Protocol:

-

To the toluene solution of ethylthio heptenone, add diethyl malonate and sodium ethylate.

-

Stir the mixture and heat to 90-120°C under reflux for 5-7 hours to form the cyclocomplex.

-

The crude cyclocomplex is then hydrolyzed and decarboxylated. A specific method involves dissolving the ester precursor in methanol and 2N NaOH, followed by heating to reflux for 2.5 hours.[4]

-

After reflux, the mixture is kept at room temperature overnight.[4]

-

The methanol is evaporated, and the residue is partitioned between toluene and aqueous HCl.[4]

-

The toluene extract is dried over sodium sulfate and evaporated to yield the product as a yellow solid.[4]

-

| Parameter | Value | Reference |

| Reactants | Ethylthio Heptenone, Diethyl Malonate, Sodium Ethylate | [3] |

| Solvent | Toluene, Methanol | [3][4] |

| Temperature | 90-120°C (Cyclization), Reflux (Hydrolysis) | [3][4] |

| Reaction Time | 5-7 hours (Cyclization), 2.5 hours (Hydrolysis) | [3][4] |

| Yield | 66.8% (for hydrolysis/decarboxylation step) | [4] |

Stage 2: Synthesis of O-(3-chloro-2-propenyl)hydroxylamine

This intermediate provides the oxime ether side chain of the final product.

-

Reaction Description: A common method involves the reaction of a hydroxylamine solution with methyl isobutyl ketone to form a ketoxime, which then reacts with 1,3-dichloropropene.[5]

-

Experimental Protocol:

-

Heat and react a hydroxylamine solution with methyl isobutyl ketone to obtain methyl isobutyl ketoxime.[5]

-

React the methyl isobutyl ketoxime with 1,3-dichloropropene and an alkali liquor.

-

After the reaction is complete, adjust the reaction solution to a weak acidity with an acid.

-

Perform a phase separation and extract the aqueous phase with methyl isobutyl ketone.

-

Combine the organic phases, wash with water, and then remove the water.

-

Recover the methyl isobutyl ketone to obtain the product, O-(3-chloro-2-propenyl)hydroxylamine.[5]

-

| Parameter | Value | Reference |

| Reactants | Hydroxylamine, Methyl Isobutyl Ketone, 1,3-Dichloropropene | [5] |

| Purity | 99.1% | [5] |

| Yield | 94.2% | [5] |

An alternative continuous flow process has been developed, furnishing the product in 70% isolated yield with a purity of 96% and a total residence time of 18 minutes.[6]

Stage 3: Final Condensation to Synthesize Clethodim

-

Reaction Description: The two key intermediates, 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione and O-(3-chloro-2-propenyl)hydroxylamine, are condensed to form the final product, Clethodim.

-

Experimental Protocol:

-

In a three-necked flask, add 600 grams of petroleum ether, 50 grams of the trione intermediate (5-[2-(ethylthio)propyl]-1,3-cyclohexanedione), and 1.5 grams of a stabilizer (n-formyl sarcolysine base pyrrole chlorine alkane ketone).[7]

-

Stir the mixture for 30 minutes, maintaining the temperature at 15-20°C.

-

Add 20 grams of allyloxyamine (O-(3-chloro-2-propenyl)hydroxylamine) using a water bath to maintain the temperature at 20-25°C.[7]

-

React for 4 hours, monitoring the allyloxyamine content until it is less than 0.5%.[7]

-

After the reaction is complete, wash the mixture with acidic water.

-

At 70°C, use vacuum distillation to remove the water-containing solvent to obtain Clethodim.[7]

-

| Parameter | Value | Reference |

| Reactants | 5-[2-(ethylthio)propyl]-1,3-cyclohexanedione, O-(3-chloro-2-propenyl)hydroxylamine | [7] |

| Solvent | Petroleum Ether | [7] |

| Temperature | 20-25°C | [7] |

| Reaction Time | 4 hours | [7] |

| Yield | ~97% | [7] |

| Purity | 95% | [7] |

Signaling Pathways and Mode of Action

While the synthesis of Clethodim is a chemical process, its biological activity is of great importance to drug development professionals. Clethodim's herbicidal effect is due to its inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is a critical component of the fatty acid synthesis pathway in grasses.

The following diagram illustrates the simplified mechanism of action of Clethodim.

Caption: Mechanism of action of Clethodim.

Conclusion

The synthesis of Clethodim is a well-established multi-step chemical process that relies on the careful execution of several key reactions. This guide has provided a detailed overview of a common synthetic route, including experimental protocols and quantitative data for the synthesis of the main intermediates and the final product. Understanding these synthetic pathways is crucial for researchers and professionals involved in the development and manufacturing of this important herbicide. Further optimization of reaction conditions, exploration of alternative synthetic routes, and the use of modern techniques such as continuous flow chemistry can lead to more efficient and environmentally friendly production processes.

References

- 1. Clethodim (Ref: RE 45601) [sitem.herts.ac.uk]

- 2. A kind of synthetic method of clethodim - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN105418470A - Synthetic method of clethodim - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. CN112851544A - Synthetic method of O- (3-chloro-2-propenyl) hydroxylamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101575307A - Synthetic method of clethodim - Google Patents [patents.google.com]

cycloxydim degradation products in soil and water environments

An In-depth Technical Guide to the Degradation Products of Cycloxydim in Soil and Water Environments

Introduction

Cycloxydim is a selective, post-emergence cyclohexene oxime herbicide used to control grass weeds in a variety of broad-leaved crops.[1][2] It functions by inhibiting the acetyl-coenzyme A carboxylase (ACCase) enzyme, which is crucial for fatty acid biosynthesis in susceptible grass species.[3][4] Understanding the environmental fate of cycloxydim, particularly its degradation pathways and the products formed in soil and water, is essential for a comprehensive environmental risk assessment. This guide provides a detailed overview of the degradation products of cycloxydim, the pathways of their formation, quantitative degradation data, and the experimental protocols used for their study.

Degradation in the Soil Environment

In the soil, cycloxydim undergoes rapid and extensive degradation, primarily through microbial action and photolysis on the soil surface.

Aerobic Soil Degradation Pathway

Under aerobic conditions, the degradation of cycloxydim is very fast, with a reported half-life (DT50) of less than 9 hours in multiple soil types.[3][4] The primary degradation pathway involves a series of oxidation and cleavage reactions:

-

Sulfoxidation: The initial and major transformation step is the oxidation of the sulfur atom within the thianyl ring to form cycloxydim sulfoxide (Cycloxydim-TSO).[3][4]

-

Sulfone Formation: The sulfoxide can be further oxidized to form cycloxydim sulfone (Cycloxydim-TSO2).[3][4]

-

Side-Chain Cleavage: Cleavage of the oxime ether side chain leads to the formation of imine metabolites such as cycloxydim-T1SO and cycloxydim-T2SO.[4]

-

Ring Cleavage: Subsequent oxidative cleavage of the cyclohexenone ring results in the formation of substituted glutaric acid derivatives, notably 3-(3-thianyl) glutaric acid S-dioxide (Cycloxydim-TGSO2).[3][4]

The major metabolites identified in soil studies are Cycloxydim-TSO, Cycloxydim-TSO2, Cycloxydim-T1SO, and Cycloxydim-T2SO.[3][4]

Quantitative Soil Degradation Data

The degradation rates of cycloxydim and its primary metabolites have been determined in various laboratory studies. The data highlights the non-persistent nature of the parent compound and the varying persistence of its metabolites.

| Compound | DT50 (Half-Life) in Soil | Soil Type(s) | Conditions | Reference(s) |

| Cycloxydim | < 9 hours | Loamy Sand, Sandy Loam | 20°C, dark, aerobic | [3][4] |

| Cycloxydim-TSO | 9.3 - 10.6 days | Loamy Sand, Sandy Loam | 20°C, dark, aerobic | [4] |

| Cycloxydim-TSO2 | 8.8 - 13 days | Loamy Sand, Sandy Loam | 20°C, dark, aerobic | [3][4] |

| Cycloxydim-T2SO | 19 - 291 days | Loamy Sand, Sandy Loam | 20°C, dark, aerobic | [3][4] |

Experimental Protocol: Aerobic Soil Metabolism Study

A representative experimental design for studying the aerobic degradation of cycloxydim in soil is as follows:

-

Soil Selection and Preparation: Select representative soil types (e.g., loamy sand, sandy loam). The soil is sieved and its characteristics (pH, organic matter, texture) are determined. Moisture is adjusted to 40% of maximum water holding capacity.[4]

-

Application: [14C]-labeled cycloxydim is applied to the soil samples at a concentration relevant to typical agricultural application rates (e.g., 0.8 mg/kg dry soil).[4]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2°C) for a period of up to 120 days.[4] Aerobic conditions are maintained, and CO2 traps are used to measure mineralization.

-

Sampling: Samples are collected at predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 119 days).[4]

-

Extraction: Soil samples are extracted sequentially with solvents of increasing polarity, such as acetonitrile followed by an acetonitrile/water mixture, to recover the parent compound and its metabolites.[4]

-

Analysis: The extracts are analyzed using High-Performance Liquid Chromatography (HPLC) with radiometric detection to identify and quantify [14C]-labeled compounds. Identification is confirmed using co-chromatography with reference standards and techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3]

-

Data Evaluation: Degradation kinetics are modeled to calculate the DT50 and DT90 values for cycloxydim and its major degradation products.[4]

Degradation in the Water Environment

In aqueous systems, the degradation of cycloxydim is primarily driven by photolysis, as it is relatively stable to hydrolysis under typical environmental pH conditions.

Aqueous Degradation Pathway: Photolysis

Aqueous photolysis of cycloxydim and related cyclohexanedione herbicides is rapid.[5][6] The degradation process involves several key reactions:

-

Photoisomerization: The commercial E-isomer of cycloxydim can undergo photoisomerization to the Z-isomer.[3][6]

-

Oxidation: Similar to soil, photoinduced oxidation of the sulfur atom can occur, leading to the formation of cycloxydim sulfoxide (TSO) and sulfone (TSO2).[6][7]

-

Cleavage of the N-O Bond: The primary photodegradation pathway for cyclohexanedione oximes involves the cleavage of the N-O bond of the oxime group, which can lead to the formation of imines.[8][9]

-

Rearrangement and Cyclization: A Beckmann rearrangement followed by intramolecular cyclization can lead to the formation of oxazole-type metabolites, such as BH 517-T2S.[7][8][10]

Quantitative Water Degradation Data

While specific DT50 values for cycloxydim in water are less frequently published than for soil, studies on structurally similar herbicides demonstrate that photolysis is a rapid and significant dissipation route.

| Compound | Process | DT50 (Half-Life) | Conditions | Reference(s) |

| Cycloxydim | Aqueous Photolysis | Rapid | Not specified | [5] |

| Sethoxydim | Aqueous Photolysis | ~1 hour | Simulated sunlight | [6][9] |

| Profoxydim | Aqueous Photolysis | 1.4 - 2.4 hours | Paddy water, simulated sunlight | [7][8] |

Experimental Protocol: Aqueous Photolysis Study

A typical protocol for assessing the photolytic degradation of cycloxydim in water involves:

-

Solution Preparation: A sterile, buffered aqueous solution (e.g., pH 7) is fortified with [14C]-labeled cycloxydim.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight, such as a Xenon arc lamp with appropriate filters to block wavelengths below 290 nm.[4] A constant temperature (e.g., 25°C) is maintained.

-

Control Samples: Dark control samples are incubated under the same conditions but shielded from light to assess hydrolysis or other abiotic degradation.

-

Sampling and Analysis: Aliquots of the solution are taken at various time points. The samples are analyzed by HPLC with radiometric detection and/or LC-MS/MS to separate and quantify the parent compound and its photoproducts.

-

Quantum Yield Calculation: The data is used to calculate the first-order degradation rate constant and the environmental half-life. The quantum yield can also be determined to predict degradation rates under different light conditions.[6]

Summary of Major Degradation Products

The following table summarizes the key degradation products of cycloxydim identified in soil and water environments.

| Code Name | Chemical Name / Description | Environment(s) |

| Cycloxydim-TSO | Cycloxydim sulfoxide | Soil, Water |

| Cycloxydim-TSO2 | Cycloxydim sulfone | Soil, Water |

| Cycloxydim-T1SO | Imine metabolite of the sulfoxide | Soil |

| Cycloxydim-T2SO | Imine metabolite of the sulfoxide | Soil |

| BH 517-T2S | Oxazole metabolite | Water (Hydrolysis) |

| Cycloxydim-5-OH-TSO | 5-hydroxy cycloxydim sulfoxide | Plants (Soil uptake) |

| Cycloxydim-TGSO2 | 3-(3-thianyl) glutaric acid S-dioxide | Soil (Ring Cleavage) |

Analytical Methodologies: The Common Moiety Approach

Due to the rapid degradation of the parent cycloxydim and the formation of numerous metabolites, regulatory monitoring often relies on "common moiety" analytical methods.[10][11] These methods quantify a range of cycloxydim-related residues by converting them to one or two specific molecules.

The residue definition for enforcement in plant and animal commodities is: Cycloxydim, its metabolites, and degradation products that can be oxidized to 3-(3-thianyl) glutaric acid S-dioxide (Cycloxydim-TGSO2) and 3-hydroxy-3-(3-thianyl) glutaric acid S-dioxide, expressed as cycloxydim.[3][11][12]

Experimental Workflow: Common Moiety Analysis

The workflow involves an initial oxidation step that funnels multiple precursors into a single analytical target.

-

Extraction: Residues are extracted from the sample matrix (e.g., soil, plant tissue) using a solvent mixture like isopropanol/water.[11]

-

Oxidation: The extract is treated with an oxidizing agent, typically hydrogen peroxide (H2O2) under alkaline conditions. This step converts cycloxydim and metabolites like TSO, TSO2, T1SO, and T2SO into the stable glutaric acid derivative, Cycloxydim-TGSO2.[11]

-

Cleanup: The resulting acids are cleaned up, for example, by precipitation with calcium hydroxide (Ca(OH)2).[11]

-

Analysis: The final analyte (Cycloxydim-TGSO2) is quantified using a sensitive instrumental technique, most commonly LC-MS/MS.[10][11] Alternatively, the acid can be esterified to form a dimethyl ester for analysis by Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[11]

Conclusion

Cycloxydim is a non-persistent herbicide in the environment. In soil, it degrades rapidly via microbial oxidation of the sulfur atom, followed by side-chain and ring cleavage, with a half-life of less than one day. In water, photolysis is the dominant degradation pathway, leading to isomerization, oxidation, and rearrangement products. Due to this rapid transformation, analytical methods for monitoring and enforcement typically rely on a common moiety approach, where cycloxydim and its key metabolites are oxidized to a stable glutaric acid derivative for quantification. This comprehensive understanding of its degradation products and pathways is vital for accurately assessing the environmental behavior and potential risks associated with the use of cycloxydim.

References

- 1. usbio.net [usbio.net]

- 2. medkoo.com [medkoo.com]

- 3. fao.org [fao.org]

- 4. fao.org [fao.org]

- 5. Cycloxydim (Ref: BAS 517H) [sitem.herts.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic study, byproducts characterization and photodegradation pathway of profoxydim in a biochar water soil system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aqueous photodegradation of sethoxydim herbicide: Qtof elucidation of its by-products, mechanism and degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Modification of the existing maximum residue levels for cycloxydim in various crops - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fao.org [fao.org]

- 12. EU Pesticides Database [ec.europa.eu]

An In-depth Technical Guide to the Stereochemistry and Biological Activity of Cycloxydim Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloxydim, a post-emergence herbicide of the cyclohexanedione class, is a vital tool in modern agriculture for the control of grass weeds. Its efficacy is rooted in the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis. Cycloxydim is a chiral molecule, existing as a complex mixture of stereoisomers. This technical guide provides a comprehensive overview of the stereochemistry of cycloxydim and its implications for biological activity. It delves into the mechanism of action, details experimental protocols for isomer separation and bioactivity assessment, and presents available data on the differential activity of its isomers. This document is intended to serve as a valuable resource for researchers in agrochemistry, drug development, and related fields.

Introduction to Cycloxydim

Cycloxydim is a selective, systemic herbicide that is primarily absorbed through foliage.[1] It is effective against a broad spectrum of annual and perennial grass weeds in a variety of broadleaf crops.[1] Its mode of action is the inhibition of the plastidial acetyl-CoA carboxylase (ACCase), an enzyme that catalyzes the first committed step in de novo fatty acid synthesis in plants.[2] This inhibition disrupts the formation of cell membranes, leading to cessation of growth and eventual death of the susceptible grass species.[2] Dicotyledonous plants are generally tolerant to cycloxydim due to a less sensitive ACCase enzyme.[3]

Stereochemistry of Cycloxydim

The chemical structure of cycloxydim, (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one, contains multiple stereogenic centers, leading to a variety of stereoisomers.[2]

-

Chiral Centers: Cycloxydim possesses two chiral centers: one at the C5 position of the cyclohexenone ring and another at the C3 position of the thianyl ring. This results in the potential for four stereoisomers: (5R, 3'R), (5S, 3'S), (5R, 3'S), and (5S, 3'R). These pairs of enantiomers and diastereomers can exhibit different biological activities.

-

E/Z Isomerism: The C=N double bond of the ethoxyimino group allows for E/Z isomerism. The ratio of these isomers can be influenced by environmental factors such as solvent polarity and pH.[1]

Therefore, a technical sample of cycloxydim is a complex mixture of multiple stereoisomers. The differential biological activity of these isomers is a critical area of study for optimizing herbicidal efficacy and understanding potential resistance mechanisms.

Mechanism of Action: ACCase Inhibition

Cycloxydim, like other cyclohexanedione herbicides, targets the carboxyltransferase (CT) domain of the ACCase enzyme in susceptible grasses.[2] The inhibition of ACCase disrupts the production of malonyl-CoA, a crucial building block for fatty acid synthesis.[2] This leads to a cascade of downstream effects, ultimately resulting in plant death.

Signaling Pathway of ACCase Inhibition

Caption: ACCase inhibition pathway by cycloxydim.

The binding of cycloxydim to the ACCase enzyme is a stereoselective process. Different isomers may exhibit varying affinities for the enzyme's active site, leading to differences in their inhibitory potency and, consequently, their herbicidal activity.

Biological Activity of Cycloxydim Isomers

While it is widely acknowledged that the stereochemistry of pesticides can significantly influence their biological activity, there is a notable lack of publicly available quantitative data specifically comparing the herbicidal efficacy of individual cycloxydim stereoisomers. However, studies on herbicide-resistant weed biotypes provide indirect evidence of the stereoselective action of cycloxydim.

For instance, a biotype of green foxtail (Setaria viridis) resistant to ACCase inhibitors was found to be 416.7-fold less sensitive to cycloxydim than the susceptible biotype.[4] Similarly, a study on black-grass (Alopecurus myosuroides) identified a specific mutation in the ACCase gene (Arg-2,078-Gly) that conferred a high level of resistance to cycloxydim, with the I50 value for the mutant enzyme being 83.5 times higher than that of the wild-type enzyme.[5] These findings strongly suggest that the interaction between cycloxydim and its target enzyme is highly specific and that variations in the stereochemical structure of the herbicide would likely lead to differential binding and inhibitory activity.

Molecular docking studies have been employed to investigate the binding of cycloxydim to the ACCase of various weed species, revealing differences in binding energies that may explain observed resistance.[6] However, these studies have typically modeled the racemic mixture rather than individual isomers.

Table 1: Quantitative Data on Cycloxydim Activity (Racemic Mixture) Against Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | Parameter | Value | Fold Resistance | Reference |

| Setaria viridis (Green Foxtail) | Susceptible | I50 (ACCase activity) | Not specified | - | [4] |

| Resistant | I50 (ACCase activity) | Not specified | 416.7 | [4] | |

| Alopecurus myosuroides (Black-Grass) | Wild-Type | I50 (ACCase activity) | Not specified | - | [5] |

| Gly-2,078 Mutant | I50 (ACCase activity) | Not specified | 83.5 | [5] |

Note: The table summarizes available data on the differential activity of racemic cycloxydim. Data on the specific activity of individual stereoisomers is not currently available in the cited literature.

Experimental Protocols

Separation of Cycloxydim Isomers

Caption: Workflow for chiral HPLC separation.

This protocol is adapted from a method developed for the chiral separation of profoxydim and would require optimization for cycloxydim.[7]

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, and a UV-Vis or mass spectrometry (MS) detector.

-

Chiral column: A polysaccharide-based chiral stationary phase, such as Chiralcel OJ-3R (amylose tris(3,5-dimethylphenylcarbamate)), is a suitable starting point.[7]

-

-

Reagents:

-

Cycloxydim analytical standard.

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water).

-

Mobile phase additives (e.g., formic acid, ammonium acetate).

-

-

Chromatographic Conditions (Starting Point for Optimization):

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape. A starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.[7]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV detection at a wavelength where cycloxydim absorbs (e.g., 230 nm). MS detection can provide additional confirmation of the separated isomers.

-

Injection Volume: 5-20 µL.

-

-

Optimization:

-

Vary the ratio of organic solvent to water in the mobile phase to optimize the resolution between the stereoisomer peaks.

-

Investigate the effect of different organic modifiers (e.g., methanol, isopropanol) and additives on the separation.

-

Optimize the column temperature and flow rate to achieve the best balance between resolution and analysis time.

-

-

Preparative Separation:

-

Once an analytical method is optimized, it can be scaled up to a preparative scale by using a larger diameter column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

-

Fractions corresponding to each separated isomer peak are collected.

-

The purity and enantiomeric excess of the collected fractions should be confirmed by analytical chiral HPLC.

-

Assessment of Herbicidal Activity

The herbicidal activity of the separated cycloxydim isomers can be assessed using both whole-plant bioassays and in vitro enzyme inhibition assays.

This protocol provides a general framework for assessing the herbicidal efficacy of cycloxydim isomers on a susceptible grass weed species, such as wild oat (Avena fatua).

-

Plant Material:

-

Seeds of a susceptible grass weed species (e.g., Avena fatua) and a tolerant crop species (e.g., soybean).

-

-

Growth Conditions:

-

Sow seeds in pots containing a suitable growing medium.

-

Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod (e.g., 25/20 °C day/night, 16-hour photoperiod).

-

-

Herbicide Application:

-

Prepare stock solutions of each isolated cycloxydim isomer and the racemic mixture in a suitable solvent.

-

When the grass weed seedlings have reached the 2-3 leaf stage, apply the herbicide solutions using a laboratory sprayer calibrated to deliver a specific volume.

-

A range of concentrations should be tested to determine the dose-response relationship. A non-treated control group should be included.

-

-

Data Collection and Analysis:

-

Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).

-

At the end of the experiment, harvest the above-ground biomass and measure the fresh and dry weights.

-

Calculate the GR50 (the herbicide concentration required to cause a 50% reduction in plant growth) for each isomer.

-

References

- 1. mdpi.com [mdpi.com]

- 2. fao.org [fao.org]

- 3. courses.minia.edu.eg [courses.minia.edu.eg]

- 4. How to Separate Enantiomers | ChemTalk [chemistrytalk.org]

- 5. 4.6. Separating enantiomers | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chromatographyonline.com [chromatographyonline.com]

Cycloxydim's Toxicological Impact on Non-Target Aquatic Life: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of the herbicide cycloxydim on non-target aquatic organisms. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document synthesizes key toxicity data, details standardized experimental protocols, and illustrates relevant biological and experimental pathways.

Executive Summary

Cycloxydim, a systemic herbicide, functions by inhibiting acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in susceptible plants[1]. While effective for its intended purpose, its potential impact on non-target aquatic ecosystems is a critical area of study. This guide reveals that cycloxydim generally exhibits low to moderate acute toxicity to a range of aquatic organisms. The data presented herein, derived from standardized testing protocols, offers a quantitative basis for risk assessment and further research into the sublethal and chronic effects of this compound.

Quantitative Toxicity Data

The acute toxicity of cycloxydim to various non-target aquatic organisms is summarized below. The data is presented as LC50 (the concentration lethal to 50% of the test population) for fish and EC50 (the concentration that causes a specified effect in 50% of the test population) for invertebrates and algae.

Table 1: Acute Toxicity of Cycloxydim to Fish

| Species | Common Name | Exposure Duration | LC50 (mg/L) |

| Oncorhynchus mykiss | Rainbow Trout | 96 hours | >100 |

| Lepomis macrochirus | Bluegill Sunfish | 96 hours | >100 |

| Cyprinus carpio | Common Carp | 96 hours | >100 |

| Cyprinodon variegatus | Sheepshead Minnow | 96 hours | >100 |

Table 2: Acute Toxicity of Cycloxydim to Aquatic Invertebrates

| Species | Common Name | Exposure Duration | EC50 (mg/L) |

| Daphnia magna | Water Flea | 48 hours | 13 - 76.8 |

| Mysidopsis bahia | Mysid Shrimp | 96 hours | 10.8 |

Table 3: Toxicity of Cycloxydim to Aquatic Plants and Algae

| Species | Common Name | Exposure Duration | Endpoint | EC50 (mg/L) |

| Scenedesmus subspicatus | Green Algae | 72 hours | Growth Inhibition | >100 |

| Lemna gibba | Duckweed | 7 days | Growth Inhibition | >100 |

Experimental Protocols

The toxicity data presented in this guide are primarily generated using standardized protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and laboratories.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish.

-

Test Organism: Typically, species such as Rainbow Trout (Oncorhynchus mykiss) or Bluegill Sunfish (Lepomis macrochirus) are used.

-

Test Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen levels are maintained within a narrow range.

-

Procedure: A range of concentrations of the test substance is prepared, along with a control group. A specified number of fish are introduced into each test chamber. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Data Analysis: The LC50 value and its 95% confidence limits are calculated at the end of the 96-hour exposure period using statistical methods such as probit analysis.

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.

-

Test Conditions: The test is conducted in a static system for 48 hours under controlled temperature and light conditions.

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is observed at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC50 for immobilization at 48 hours is calculated, along with its confidence limits.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Organism: A green alga species such as Scenedesmus subspicatus is commonly used.

-

Test Conditions: Algal cultures are exposed to the test substance in a nutrient-rich medium for 72 hours under constant illumination and temperature.

-

Procedure: Exponentially growing algal cultures are exposed to a range of test concentrations. Algal growth is measured at 24, 48, and 72 hours by determining cell density or a surrogate parameter like chlorophyll content.

-

Data Analysis: The EC50 for growth inhibition is calculated by comparing the growth rate in the test cultures to that of the control cultures.

Visualizations: Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the general workflows for the standardized aquatic toxicity tests.

Mode of Action and Potential Toxicological Pathways

Cycloxydim's primary mode of action in target plants is the inhibition of Acetyl-CoA Carboxylase (ACCase), a key enzyme in the biosynthesis of fatty acids[1]. While this pathway is specific to plants, the potential for effects on non-target aquatic organisms, particularly at a physiological level, warrants consideration.

Environmental Fate and Transport

Cycloxydim is not expected to persist in aquatic environments. It is known to undergo rapid aqueous photolysis[1]. Its moderate solubility and volatility, coupled with its non-persistent nature, suggest a lower potential for long-term exposure in aquatic systems compared to more persistent pesticides[1].

Conclusion

The available data indicates that cycloxydim has a low to moderate acute toxicity profile for a range of non-target aquatic organisms. The standardized testing methodologies outlined provide a robust framework for assessing the potential environmental risk of this herbicide. While the primary mode of action is specific to plants, further research into the potential for sublethal physiological effects in aquatic fauna is warranted to provide a more complete understanding of its environmental impact. This guide serves as a foundational resource for such future investigations.

References

An In-depth Technical Guide to the Environmental Fate and Persistence of Cycloxydim Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a selective, post-emergence systemic herbicide used to control annual and perennial grass weeds in a variety of broadleaf crops.[1][2] Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids, leading to the disruption of cell membrane formation and ultimately, plant death.[1][3][4] Understanding the environmental fate and persistence of cycloxydim is crucial for assessing its potential ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation, metabolism, mobility, and persistence of cycloxydim in various environmental compartments.

Physicochemical Properties

Cycloxydim is a chiral molecule that exists as E- and Z-isomers, with the Z-isomer being more prevalent in acidic conditions.[2] It is a weak acid with moderate solubility in aqueous solutions and is relatively volatile.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cycloxydim

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₇NO₃S | [5] |

| Molecular Weight | 325.5 g/mol | [6] |

| Water Solubility | 53 mg/L at 20 °C (pH 4.3) | [5] |

| Vapor Pressure | 1.2 x 10⁻⁵ mPa at 20 °C | [2] |

| log Kₒw (Octanol-Water Partition Coefficient) | 3.3 at 20 °C | [2] |

| pKa (Dissociation Constant) | 4.17 at 20 °C | [5] |

Environmental Fate and Persistence

The environmental fate of a pesticide is governed by a combination of transformation and transport processes. For cycloxydim, the key processes influencing its persistence and mobility are degradation (microbial and photochemical) and, to a lesser extent, sorption to soil particles.

Degradation in Soil

Cycloxydim is generally considered to be non-persistent in soil environments.[2] The primary route of dissipation is through microbial degradation under aerobic conditions.

Aerobic Soil Metabolism

Numerous studies have shown that cycloxydim degrades rapidly in aerobic soils. The reported half-life (DT₅₀) can vary depending on soil type, temperature, and microbial activity. Some studies report a very rapid degradation with a DT₅₀ of less than 9 hours, while others show a slightly longer persistence.[7]

The degradation of cycloxydim in soil is a complex process involving multiple transformation products. The primary degradation pathway involves oxidation of the sulfur atom in the thiopyrane ring to form cycloxydim sulfoxide (TSO) and cycloxydim sulfone (TSO₂).[1] Further degradation can occur through the cleavage of the oxime ether group and hydroxylation of the cyclohexenone ring.[7]

Table 2: Aerobic Soil Degradation Half-Lives (DT₅₀) of Cycloxydim

| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Loamy Sand | 22 ± 2 | < 0.375 (9 hours) | [7] |

| Loam | 20 | 0.65 | [2] |

| Sandy Loam | 20 | < 0.375 (9 hours) | [7] |

Anaerobic Soil Metabolism

Information on the anaerobic degradation of cycloxydim is less abundant in the readily available literature. However, studies on similar cyclohexanedione herbicides suggest that degradation under anaerobic conditions is generally slower than under aerobic conditions.[8] For instance, the degradation of the related herbicide tralkoxydim was found to be slower under anaerobic and flooded conditions compared to aerobic conditions.[8] Further research is needed to fully elucidate the anaerobic degradation pathway and kinetics of cycloxydim.

Degradation in Aquatic Systems

Cycloxydim is not expected to persist in aquatic systems primarily due to rapid degradation by photolysis.[2]

Aqueous Photolysis

Photodegradation is a major route of dissipation for cycloxydim in water. It is susceptible to rapid breakdown upon exposure to sunlight. The half-life for aqueous photolysis is pH-dependent, with degradation being faster in acidic conditions.

Table 3: Aqueous Photolysis Half-Lives of Cycloxydim

| pH | Temperature (°C) | Half-life | Reference |

| 5 | 25 | 2.1 hours | [5] |

| 7 | 25 | 1.8 hours | [5] |

| 9 | 25 | 1.9 hours | [5] |

The photolytic degradation of cycloxydim involves the cleavage of the N-O bond of the oxime group, leading to the formation of an iminyl radical.[9]

Hydrolysis

Hydrolysis is another abiotic degradation process that can contribute to the breakdown of cycloxydim in water, although it is generally slower than photolysis. The rate of hydrolysis is also pH-dependent, with the herbicide being more stable at neutral and alkaline pH.

Table 4: Hydrolysis Half-Lives of Cycloxydim

| pH | Temperature (°C) | Half-life (days) | Reference |

| 4 | 25 | 2.1 | [5] |

| 5 | 25 | 12.2 | [5] |

| 7 | 25 | 264 | [5] |

| 9 | 25 | 958 | [5] |

Mobility in Soil

The mobility of a pesticide in soil is largely determined by its sorption to soil particles, which is quantified by the soil organic carbon-water partitioning coefficient (Koc). A lower Koc value indicates weaker sorption and higher potential for leaching.

Cycloxydim has a low to moderate potential for mobility in soil. Its Koc values suggest that it is not strongly adsorbed to soil organic matter, and therefore has the potential to leach into lower soil layers. However, its rapid degradation in soil mitigates the risk of significant groundwater contamination.[2]

Table 5: Soil Adsorption and Mobility of Cycloxydim

| Parameter | Value | Interpretation | Reference |

| Koc (mL/g) | 13 - 487 | Low to Moderate Adsorption | [2] |

| GUS (Groundwater Ubiquity Score) | 1.84 - 2.8 | Unlikely to leach - Leacher | [2] |

Degradation Pathways and Metabolites

The degradation of cycloxydim in the environment leads to the formation of several metabolites. The major transformation products identified in soil and water are a result of oxidation, hydroxylation, and cleavage of the parent molecule.

The primary metabolites formed during the aerobic degradation of cycloxydim in soil are:

-

Cycloxydim sulfoxide (TSO)

-

Cycloxydim sulfone (TSO₂)

-

Cycloxydim dione (BH 517-T2SO) [1]

In plants, the metabolism of cycloxydim also involves oxidation of the sulfur atom, cleavage of the oxime ether group, and hydroxylation of the cyclohexenone ring.[7] The major metabolites found in various crops include cycloxydim-TSO, cycloxydim-T2SO, and hydroxylated derivatives.[7]

Figure 1: Simplified aerobic soil degradation pathway of cycloxydim.

Experimental Protocols

The environmental fate of cycloxydim has been investigated using standardized laboratory and field studies, primarily following the guidelines established by the Organisation for Economic Co-operation and Development (OECD).

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of cycloxydim in soil under aerobic conditions.

Methodology:

-

Soil Selection: A minimum of three different soil types with varying textures, organic carbon content, and pH are typically used.

-

Test Substance: ¹⁴C-labeled cycloxydim is used to trace its fate and the formation of metabolites.

-

Application: The test substance is applied to the soil samples at a concentration relevant to the recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.[4][10][11][12]

-

Sampling: Samples are taken at various time intervals throughout the incubation period.

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to separate the parent compound and its metabolites from the soil matrix.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify cycloxydim and its transformation products.

-

Mineralization: The amount of ¹⁴CO₂ evolved is trapped and measured to determine the extent of mineralization (complete degradation to CO₂).

-

Bound Residues: Non-extractable residues remaining in the soil are quantified by combustion analysis.

Figure 2: General experimental workflow for an aerobic soil metabolism study.

Analytical Methodology: LC-MS/MS for Cycloxydim and Metabolites

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective determination of cycloxydim and its metabolites in environmental matrices.

Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Extraction: A representative sample (e.g., 10 g of soil) is homogenized and extracted with acetonitrile.

-

Salting Out: Magnesium sulfate and sodium chloride are added to induce phase separation and remove water.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a sorbent mixture (e.g., primary secondary amine - PSA) to remove interfering matrix components.

-

Centrifugation: The sample is centrifuged to separate the cleaned extract from the sorbent.

-

Final Extract: The supernatant is collected for LC-MS/MS analysis.[13][14]

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column is commonly used for the separation of cycloxydim and its metabolites.

-

Mobile Phase: A gradient of water and acetonitrile, both typically containing a small amount of formic acid or ammonium formate to improve ionization.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for cycloxydim and each metabolite.

Figure 3: Workflow for the analysis of cycloxydim residues using QuEChERS and LC-MS/MS.

Conclusion

Cycloxydim is a herbicide with a relatively low persistence in the environment, primarily due to its rapid degradation by soil microorganisms and photolysis in water. Its mobility in soil is low to moderate, and while it has the potential to leach, its rapid degradation mitigates the risk of significant groundwater contamination. The main degradation pathways involve oxidation of the sulfur atom and cleavage of the oxime ether group, leading to the formation of several metabolites that are further degraded. Standardized experimental protocols, such as those outlined by the OECD, are crucial for accurately assessing the environmental fate of cycloxydim and ensuring its safe and sustainable use in agriculture. Further research into the specific microbial communities and enzymatic processes involved in its degradation, as well as its fate under anaerobic conditions, would provide a more complete understanding of its environmental behavior.

References

- 1. fao.org [fao.org]

- 2. Cycloxydim (Ref: BAS 517H) [sitem.herts.ac.uk]

- 3. Profoxydim in Focus: A Structural Examination of Herbicide Behavior in Gas and Aqueous Phases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 6. jindunchemistry.com [jindunchemistry.com]

- 7. fao.org [fao.org]

- 8. oecd.org [oecd.org]

- 9. research.tudelft.nl [research.tudelft.nl]

- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 11. content.fera.co.uk [content.fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. Analysis of cyazofamid and its metabolite in the environmental and crop samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

physical and chemical properties of pure cycloxydim active ingredient

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione chemical family.[1] It is primarily utilized for the control of grass weeds in a variety of broadleaf crops.[1] The efficacy and environmental fate of cycloxydim are intrinsically linked to its physical and chemical properties. This technical guide provides an in-depth overview of the core physicochemical characteristics of the pure cycloxydim active ingredient, detailed experimental protocols for their determination, and visualizations of its mechanism of action and a representative experimental workflow.

Chemical Identity

| Property | Value | Reference |

| Common Name | Cycloxydim | |

| IUPAC Name | (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one | [2] |

| CAS Registry Number | 101205-02-1 | |

| Molecular Formula | C17H27NO3S | [3] |

| Molecular Weight | 325.5 g/mol | [4] |

Physical Properties

The physical properties of cycloxydim are crucial for its formulation, application, and behavior in the environment.

| Property | Value | Conditions |

| Physical Form | Colorless, odorless crystals. The technical grade may appear as yellow-beige crystals with a weak aromatic odor. | [4] |

| Melting Point | ~41 °C | [3][4] |

| Boiling Point | Decomposes before boiling. An endothermic effect is observed at approximately 200 °C. | [2] |

| Density | 1.12 g/cm³ | 20 °C[4] |

| Vapor Pressure | <0.01 mPa | 20 °C[4] |

| Flash Point | 119 °C (technical grade) | [4] |

Chemical Properties

The chemical properties of cycloxydim influence its reactivity, stability, and interaction with biological systems.

| Property | Value | Conditions |

| pKa | ~4.17 | [4] |

| Octanol-Water Partition Coefficient (logP) | ~1.36 | pH 7, 25 °C[4] |

| Water Solubility | 40 mg/L | 20 °C[4] |

| Solubility in Organic Solvents (g/kg at 20°C) | ||

| Acetone | >1000 | [4] |

| Ethanol | >1000 | [4] |

| Dichloromethane | >1000 | [4] |

| Ethyl acetate | >1000 | [4] |

| Toluene | >1000 | [4] |

| n-hexane | 29 | [4] |

| Stability | Stable at room temperature for one year; unstable above 30 °C. Decomposes at approximately 127 °C. | [4] |

Experimental Protocols

The determination of the physicochemical properties of cycloxydim follows standardized methodologies, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Melting Point (OECD Guideline 102)

Method: Capillary Tube Method

-

Sample Preparation: A small amount of finely powdered pure cycloxydim is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: The capillary tube is placed in a heated metal block or a liquid bath with a calibrated thermometer.

-

Procedure: The temperature is raised at a slow, controlled rate.

-

Determination: The temperatures at which the substance begins to melt and at which it is completely molten are recorded as the melting range.

Boiling Point (OECD Guideline 103)

As cycloxydim decomposes before boiling, a standard boiling point determination is not applicable. Instead, thermal analysis techniques are employed.

Method: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, weighed amount of pure cycloxydim is placed in a sealed aluminum pan. An empty sealed pan is used as a reference.

-

Apparatus: The sample and reference pans are placed in a DSC instrument.

-

Procedure: The temperature is increased at a constant rate.

-

Determination: The instrument measures the difference in heat flow to the sample and the reference. An endothermic peak indicates the temperature range over which decomposition occurs.

Vapor Pressure (OECD Guideline 104)

Method: Gas Saturation Method

-

Principle: A stream of inert gas is passed over the substance at a known flow rate, allowing the gas to become saturated with the vapor of the substance.

-

Procedure: The amount of substance transported by the gas is determined by trapping and quantifying it.

-

Calculation: The vapor pressure is calculated from the mass of the substance transported, the volume of gas passed, and the temperature.

Water Solubility (OECD Guideline 105)

Method: Flask Method

-

Procedure: An excess amount of pure cycloxydim is added to a flask containing purified water.

-

Equilibration: The flask is agitated at a constant temperature until saturation is reached.

-

Separation: The undissolved solid is removed by centrifugation or filtration.

-

Analysis: The concentration of cycloxydim in the aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

n-Octanol-Water Partition Coefficient (logP) (OECD Guideline 117)

Method: HPLC Method

-

Principle: The retention time of cycloxydim on a reverse-phase HPLC column is correlated with its logP value.

-

Calibration: A series of reference compounds with known logP values are injected to create a calibration curve of retention time versus logP.

-

Sample Analysis: A solution of cycloxydim is injected into the HPLC system under the same conditions.

-

Determination: The logP of cycloxydim is determined from its retention time using the calibration curve.

Dissociation Constant (pKa) (OECD Guideline 112)

Method: Titration Method

-

Procedure: A solution of cycloxydim in water is titrated with a standard solution of a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Determination: The pKa is determined from the pH at the half-equivalence point on the titration curve.

Mechanism of Action and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Acetyl-CoA Carboxylase

Cycloxydim's herbicidal activity stems from its inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][5] This enzyme is critical for the biosynthesis of fatty acids, which are essential components of plant cell membranes.[2] By blocking ACCase, cycloxydim disrupts the formation of new cell membranes, leading to the cessation of growth and eventual death of susceptible grass species.[1]

Caption: Cycloxydim inhibits the ACCase enzyme, blocking fatty acid synthesis.

Experimental Workflow: LogP Determination by HPLC (OECD 117)

The following diagram outlines the typical workflow for determining the octanol-water partition coefficient (LogP) of a substance using the HPLC method as described in OECD Guideline 117.

Caption: Workflow for LogP determination using the HPLC method.

References

Methodological & Application

Application Note: Analytical Methods for Cycloxydim Quantification in Plant Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cycloxydim is a selective, post-emergence systemic herbicide used to control annual and perennial grasses in a variety of broad-leaved crops.[1] It functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme, which is essential for fatty acid biosynthesis in susceptible plants.[1][2] Due to its widespread use, it is imperative to have reliable and sensitive analytical methods to monitor its residue levels in plant tissues. This ensures compliance with regulatory limits, assesses crop safety, and supports research into its metabolic fate in plants.

This document provides detailed protocols and application notes for the quantification of cycloxydim and its metabolites in various plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Overview of Analytical Techniques

The quantification of cycloxydim in complex plant matrices requires highly selective and sensitive methods.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for its high sensitivity, specificity, and applicability to a wide range of cycloxydim metabolites without the need for derivatization.[3][4] It is capable of achieving very low limits of detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust technique for pesticide analysis, GC-MS offers excellent separation and sensitivity.[5][6] For cycloxydim and its polar metabolites, a derivatization step is often required to increase volatility.[7]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunoassay suitable for rapid screening of a large number of samples.[8] While it may have lower specificity and precision than chromatographic methods, it serves as an excellent preliminary detection tool.[9]

Method 1: LC-MS/MS for High-Sensitivity Quantification

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, offering high recovery rates and efficient cleanup.

Experimental Protocol

3.1.1 Sample Preparation and Extraction

-

Homogenization: Weigh 10 g of a representative plant tissue sample (e.g., leaves, fruit, roots) into a 50 mL centrifuge tube. For dry samples, use 5 g and add 10 mL of deionized water.

-

Internal Standard: Add an appropriate internal standard to all samples, blanks, and calibration standards.

-

Extraction:

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes to separate the organic layer.

3.1.2 Dispersive Solid-Phase Extraction (d-SPE) Cleanup

-

Transfer 1 mL of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg of a suitable sorbent (e.g., PSA - primary secondary amine for general cleanup, C18 for non-polar interferences, or GCB - graphitized carbon black for pigment removal).

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at 10,000 rpm for 2 minutes.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

3.1.3 LC-MS/MS Conditions

-

LC System: Agilent 1290 Infinity II or equivalent.[3]

-

Column: C18 reverse-phase column (e.g., 150 × 2.1 mm, 1.7 µm).[11]

-

Mobile Phase:

-

A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

B: Acetonitrile with 0.1% formic acid and 5 mM ammonium formate.[11]

-

-

Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 8-10 minutes, followed by a re-equilibration step.

-

MS/MS System: Agilent 6470 Triple Quadrupole or equivalent.[11]

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for cycloxydim and its key metabolites should be optimized by direct infusion of standards.

Workflow Diagram

Method 2: GC-MS for Common Moiety Analysis

This method is designed to quantify cycloxydim and its metabolites by converting them into common chemical moieties through oxidation and derivatization, which is suitable for GC analysis.[7]

Experimental Protocol

4.1.1 Sample Preparation and Extraction

-

Homogenization: Homogenize 20 g of plant tissue with an isopropanol/water mixture.[2][7]

-

Filtration: Filter the homogenate and rinse the solid residue with the extraction solvent.

-

Partitioning: Combine the filtrates, saturate with NaCl solution, and partition with dichloromethane.[7]

-

Oxidation: Concentrate the organic phase and treat the residue with hydrogen peroxide (H₂O₂) under alkaline conditions. This step oxidizes cycloxydim and its sulfoxide metabolites to their corresponding sulfones (e.g., cycloxydim-TGSO₂).[7]

4.1.2 Derivatization and Cleanup

-

Acidification & Extraction: Acidify the aqueous phase and extract the oxidized products (now acids) with an isooctane/dichloromethane mixture.[7]

-

Derivatization: Evaporate the solvent and convert the resulting acids into their volatile dimethyl esters using a suitable methylating agent (e.g., diazomethane or trimethylsilyldiazomethane). This step is crucial for GC analysis.[7]

-

Cleanup: Purify the derivatized extract using a silica gel column to remove interferences before injection.[7]

4.1.3 GC-MS Conditions

-

GC System: Agilent GC system or equivalent.

-

Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, DB-35MS).

-

Carrier Gas: Helium or Hydrogen.

-

Injection Mode: Splitless.

-

Temperature Program: An optimized temperature ramp from ~70°C to 300°C to ensure separation of the derivatized analytes.

-

MS System: Mass selective detector (MSD) or triple quadrupole (MS/MS).[12]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for MSD or MRM for MS/MS, targeting the specific ions of the derivatized cycloxydim moieties.

Workflow Diagram

Method 3: ELISA for High-Throughput Screening

This protocol outlines a general competitive ELISA for the rapid screening of cycloxydim. This method relies on the competition between cycloxydim in the sample and a labeled cycloxydim conjugate for a limited number of antibody binding sites.

Experimental Protocol

-

Plate Coating: Coat the wells of a 96-well microtiter plate with an anti-cycloxydim antibody. Incubate overnight at 4°C, then wash the plate to remove unbound antibodies.

-

Sample/Standard Addition: Add prepared plant extracts (extracted with a suitable solvent like methanol/water and diluted in buffer) and cycloxydim standards to the wells.

-

Conjugate Addition: Add a cycloxydim-enzyme conjugate (e.g., cycloxydim-HRP) to each well. This will compete with the cycloxydim in the sample for antibody binding sites.

-

Incubation: Incubate the plate for 1-2 hours at 37°C.[13]

-

Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS-T) to remove unbound reagents.[13]

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB for HRP). The enzyme on the bound conjugate will convert the substrate, producing a color.

-

Reaction Stop & Measurement: Stop the reaction with an acid solution (e.g., H₂SO₄) and measure the absorbance (Optical Density, OD) using a plate reader at a specific wavelength. The color intensity is inversely proportional to the cycloxydim concentration in the sample.[9]

Workflow Diagram

Data Presentation: Method Performance

The following table summarizes typical performance characteristics for the described analytical methods. Values can vary based on the specific plant matrix, instrumentation, and laboratory conditions.

| Parameter | LC-MS/MS | GC-MS | ELISA (Screening) |

| Limit of Detection (LOD) | 2.0 - 3.9 µg/kg[10] | ~10 µg/kg | Nanogram range[14] |

| Limit of Quantification (LOQ) | 0.05 mg/kg (common moiety)[7] 6.1 - 11.8 µg/kg (direct)[10] | 0.05 mg/kg[7] | Variable, typically higher than MS |

| Recovery (%) | 97 - 99%[10] | 70 - 110%[7] | Matrix-dependent |

| Linearity (r²) | > 0.99 | > 0.99 | N/A (uses standard curve) |

| Throughput | Medium | Medium | High |

| Specificity | Very High | High | Moderate to High |

Conclusion

The choice of analytical method for cycloxydim quantification depends on the specific research or monitoring goals. LC-MS/MS offers the highest sensitivity and specificity, making it ideal for regulatory compliance and detailed metabolic studies.[10] GC-MS provides a reliable alternative, particularly when using a common moiety approach for comprehensive residue definition.[7] ELISA serves as a valuable tool for rapid, high-throughput screening of numerous samples, allowing for the quick identification of potentially positive samples that can then be confirmed by chromatographic methods. Proper validation of any chosen method within the specific plant matrix is critical to ensure accurate and reliable results.

References

- 1. Cycloxydim (Ref: BAS 517H) [sitem.herts.ac.uk]

- 2. fao.org [fao.org]

- 3. agilent.com [agilent.com]

- 4. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpst.cz [hpst.cz]

- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 7. fao.org [fao.org]

- 8. gd.eppo.int [gd.eppo.int]

- 9. ABRAXIS® Imidacloprid/Clothianidin, ELISA, 96 tests [goldstandarddiagnostics.com]

- 10. researchgate.net [researchgate.net]

- 11. A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. plantpath.ifas.ufl.edu [plantpath.ifas.ufl.edu]

- 14. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Testing Cycloxydim Efficacy on Perennial Grasses in Laboratory Bioassays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloxydim is a post-emergence herbicide belonging to the cyclohexanedione family.[1] Its primary mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), an essential enzyme in the biosynthesis of fatty acids in grasses.[1] This inhibition leads to a cessation of cell division and ultimately, the death of susceptible grass species. These application notes provide a detailed protocol for conducting laboratory-based bioassays to evaluate the efficacy of cycloxydim on perennial grasses. The protocol outlines procedures for plant propagation, herbicide application, and the quantitative assessment of herbicidal effects through biomass reduction and chlorophyll content analysis.

Signaling Pathway of Cycloxydim in Grasses

References

Application Notes and Protocols for Experimental Field Trials of Cycloxydim on Maize

For Researchers, Scientists, and Drug Development Professionals

Introduction

These notes provide a comprehensive overview of the application of cycloxydim in experimental field trials on maize (Zea mays). Cycloxydim is a selective, post-emergence herbicide belonging to the cyclohexanedione family. Its primary mode of action is the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, which is crucial for fatty acid synthesis in grasses.[1] Standard maize varieties are grasses and are therefore susceptible to cycloxydim. Consequently, research on cycloxydim in maize is bifurcated into two main areas:

-

Phytotoxicity Studies on Conventional Maize: These trials investigate the unintended effects of cycloxydim on non-tolerant maize, often to simulate and understand the impact of spray drift from adjacent fields where cycloxydim is used on broadleaf crops. These studies typically employ sub-lethal application rates to quantify crop injury, growth inhibition, and potential yield loss.

-

Efficacy and Safety Studies on Cycloxydim-Tolerant Maize (CTM): With the development of CTM hybrids, field trials are conducted to determine effective weed control rates of cycloxydim while ensuring crop safety.

This document provides protocols and data relevant to both types of experimental trials.

Data Presentation: Cycloxydim Application Rates in Field Trials

The following tables summarize quantitative data on cycloxydim application rates from experimental field trials. It is critical to distinguish between trials conducted on cycloxydim-tolerant maize for weed control and those designed to assess phytotoxicity on conventional maize.

Table 1: Application Rates for Weed Control in Cycloxydim-Tolerant Maize (CTM)

| Application Rate (g a.i./ha) | Crop Growth Stage at Application | Target Weeds | Efficacy / Remarks | Reference |

| 75 - 150 | 3-4 leaf stage | Grassy and broadleaf weeds (in combination with dicamba + tritosulfuron) | Effective weed control, comparable to other common herbicides. | [2][3][4] |

| 150 | 3-4 leaf stage | Grassy and broadleaf weeds (in combination with dicamba + tritosulfuron) | Resulted in an 85% decrease in weed density and biomass. | [5] |

| 200 - 300 | Not specified | Perennial grassy weeds (in combination with dicamba + tritosulfuron) | Considered the best option from an economic and environmental safety standpoint. | [3][6] |

| 300 | 5-6 leaf stage | Grassy and broadleaf weeds (in combination with dicamba + tritosulfuron) | High efficacy in weed control. | [5] |